molecular formula C84H102N8O2Si3 B1218710 Bis(tri-n-hexylsiloxy)silicon phthalocyanine CAS No. 92396-88-8

Bis(tri-n-hexylsiloxy)silicon phthalocyanine

Cat. No.: B1218710
CAS No.: 92396-88-8
M. Wt: 1340 g/mol
InChI Key: XOZNGPGVFDKGAX-UHFFFAOYSA-N
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Description

Bis(tri-n-hexylsiloxy)silicon phthalocyanine is a silicon-based phthalocyanine compound. Phthalocyanines are a group of macrocyclic compounds that are structurally similar to porphyrins, which are found in hemoglobin and chlorophyll. This compound is known for its unique properties, including high thermal stability, chemical resistance, and strong absorption in the near-infrared region. These characteristics make it valuable in various scientific and industrial applications.

Properties

IUPAC Name

2,15,28,41,53,54-hexaza-55,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29(54),30,32,34,36,38,40,42(53),43,45,47,49,51-heptacosaene;silicon(4+);trihexyl(oxido)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H24N8.2C18H39OSi.Si/c1-2-10-26-18-34-33(17-25(26)9-1)41-49-42(34)54-44-37-21-29-13-5-6-14-30(29)22-38(37)46(51-44)56-48-40-24-32-16-8-7-15-31(32)23-39(40)47(52-48)55-45-36-20-28-12-4-3-11-27(28)19-35(36)43(50-45)53-41;2*1-4-7-10-13-16-20(19,17-14-11-8-5-2)18-15-12-9-6-3;/h1-24H;2*4-18H2,1-3H3;/q-2;2*-1;+4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOZNGPGVFDKGAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC[Si](CCCCCC)(CCCCCC)[O-].CCCCCC[Si](CCCCCC)(CCCCCC)[O-].C1=CC=C2C=C3C(=CC2=C1)C4=NC5=C6C=C7C=CC=CC7=CC6=C([N-]5)N=C8C9=CC1=CC=CC=C1C=C9C(=N8)N=C1C2=CC5=CC=CC=C5C=C2C(=N1)N=C3[N-]4.[Si+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C84H102N8O2Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1340.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92396-88-8
Record name Bis(tri-n-hexylsiloxy)(2,3-naphthalocyaninato)silicon
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092396888
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(tri-n-hexylsiloxy)silicon phthalocyanine typically involves the reaction of silicon phthalocyanine dichloride with tri-n-hexylsilanol. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the substitution of the chlorine atoms with the tri-n-hexylsiloxy groups. The reaction conditions usually include refluxing the mixture in an appropriate solvent, such as toluene, for several hours to ensure complete substitution.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Bis(tri-n-hexylsiloxy)silicon phthalocyanine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silicon phthalocyanine oxides.

    Reduction: It can be reduced to form silicon phthalocyanine hydrides.

    Substitution: The tri-n-hexylsiloxy groups can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in solvents like dichloromethane or acetonitrile.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in solvents like tetrahydrofuran or ethanol.

    Substitution: Substitution reactions are facilitated by bases like sodium hydride or potassium tert-butoxide in solvents such as dimethylformamide or toluene.

Major Products

    Oxidation: Silicon phthalocyanine oxides.

    Reduction: Silicon phthalocyanine hydrides.

    Substitution: Various substituted silicon phthalocyanines depending on the substituent used.

Scientific Research Applications

Bis(tri-n-hexylsiloxy)silicon phthalocyanine has a wide range of scientific research applications, including:

    Chemistry: Used as a catalyst in organic reactions and as a photosensitizer in photochemical processes.

    Biology: Employed in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light irradiation.

    Medicine: Investigated for its potential in targeted drug delivery systems and as a diagnostic agent in imaging techniques.

    Industry: Utilized in the production of organic photovoltaic devices and as a component in electronic materials due to its excellent electrical properties.

Mechanism of Action

The mechanism of action of bis(tri-n-hexylsiloxy)silicon phthalocyanine in photodynamic therapy involves the generation of reactive oxygen species (ROS) upon exposure to light. The compound absorbs light in the near-infrared region, leading to the excitation of its electrons. The excited electrons transfer energy to molecular oxygen, producing ROS such as singlet oxygen and superoxide radicals. These ROS induce cell damage and apoptosis in cancer cells. The molecular targets include cellular membranes, proteins, and nucleic acids, leading to the disruption of cellular functions and ultimately cell death.

Comparison with Similar Compounds

Similar Compounds

  • Bis(tri-n-butylsiloxy)silicon phthalocyanine
  • Bis(tri-n-isopropylsiloxy)silicon phthalocyanine
  • Silicon phthalocyanine dichloride
  • Silicon phthalocyanine dihydroxide

Uniqueness

Bis(tri-n-hexylsiloxy)silicon phthalocyanine is unique due to its high solubility in organic solvents and strong tendency to crystallize. These properties enhance its performance as a photosensitizer and make it suitable for use in organic photovoltaic devices. Compared to its analogs, it offers a better balance of solubility and crystallization, leading to improved efficiency in various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(tri-n-hexylsiloxy)silicon phthalocyanine
Reactant of Route 2
Bis(tri-n-hexylsiloxy)silicon phthalocyanine

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